molecular formula C17H23N3O6 B14849449 tert-Butyl 3-(2-hydrazinylethyl)-1H-indole-1-carboxylate oxalate

tert-Butyl 3-(2-hydrazinylethyl)-1H-indole-1-carboxylate oxalate

Cat. No.: B14849449
M. Wt: 365.4 g/mol
InChI Key: SKPZHHLJFXZXMZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-hydrazinylethyl)-1H-indole-1-carboxylate oxalate is a complex organic compound that features an indole core structure Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of tert-Butyl 3-(2-hydrazinylethyl)-1H-indole-1-carboxylate oxalate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Hydrazinylethyl Group: The indole derivative is then reacted with a hydrazine derivative to introduce the hydrazinylethyl group.

    Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl esterification.

    Formation of the Oxalate Salt: Finally, the compound is converted to its oxalate salt form by reacting with oxalic acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production.

Chemical Reactions Analysis

tert-Butyl 3-(2-hydrazinylethyl)-1H-indole-1-carboxylate oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The hydrazinylethyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 3-(2-hydrazinylethyl)-1H-indole-1-carboxylate oxalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-hydrazinylethyl)-1H-indole-1-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The hydrazinylethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The indole core structure can interact with various receptors and enzymes, influencing cellular signaling pathways and biological processes.

Comparison with Similar Compounds

tert-Butyl 3-(2-hydrazinylethyl)-1H-indole-1-carboxylate oxalate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    5-Hydroxyindoleacetic acid: A metabolite of serotonin and used as a biomarker in medical diagnostics.

The uniqueness of this compound lies in its specific functional groups and their potential applications in various fields. Its hydrazinylethyl group and tert-butyl ester protection make it a versatile compound for further chemical modifications and research.

Properties

Molecular Formula

C17H23N3O6

Molecular Weight

365.4 g/mol

IUPAC Name

tert-butyl 3-(2-hydrazinylethyl)indole-1-carboxylate;oxalic acid

InChI

InChI=1S/C15H21N3O2.C2H2O4/c1-15(2,3)20-14(19)18-10-11(8-9-17-16)12-6-4-5-7-13(12)18;3-1(4)2(5)6/h4-7,10,17H,8-9,16H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

SKPZHHLJFXZXMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCNN.C(=O)(C(=O)O)O

Origin of Product

United States

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